molecular formula C17H20N2O B12677190 Butanamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- CAS No. 123792-69-8

Butanamide, N-(1,2,3,4-tetrahydro-9-acridinyl)-

Cat. No.: B12677190
CAS No.: 123792-69-8
M. Wt: 268.35 g/mol
InChI Key: HHGNFMTUNLFUTN-UHFFFAOYSA-N
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Description

Butanamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- is a chemical compound with the molecular formula C17H20N2OThis compound is particularly notable for its structural similarity to acridine derivatives, which are known for their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- typically involves the reaction of 1,2,3,4-tetrahydroacridine with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for Butanamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted acridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Butanamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Butanamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can help alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- is unique due to its specific butanamide group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

123792-69-8

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydroacridin-9-yl)butanamide

InChI

InChI=1S/C17H20N2O/c1-2-7-16(20)19-17-12-8-3-5-10-14(12)18-15-11-6-4-9-13(15)17/h3,5,8,10H,2,4,6-7,9,11H2,1H3,(H,18,19,20)

InChI Key

HHGNFMTUNLFUTN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C2CCCCC2=NC3=CC=CC=C31

Origin of Product

United States

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